7-Chloro-2-(p-tolyl)quinoxaline
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Overview
Description
7-Chloro-2-(p-tolyl)quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C15H11ClN2 . It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(p-tolyl)quinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . One common method is the reaction of 4-chloroaniline with p-tolualdehyde in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve catalytic processes to enhance yield and efficiency. For example, the use of iodine (I2) as a catalyst in the presence of tert-butyl hydroperoxide (TBHP) in dimethyl sulfoxide (DMSO) has been reported to be effective for the synthesis of quinoxalines .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(p-tolyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) .
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .
Scientific Research Applications
7-Chloro-2-(p-tolyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Quinoxaline derivatives have shown significant antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(p-tolyl)quinoxaline involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in cellular processes, such as kinases and DNA gyrase.
Pathways Involved: The compound can inhibit the activity of specific enzymes, leading to the disruption of cellular functions and ultimately causing cell death in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Quinazoline: Known for its use in anticancer and antiviral drugs.
Cinnoline: Shares structural similarities and is used in the synthesis of pharmaceuticals.
Uniqueness
7-Chloro-2-(p-tolyl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11ClN2 |
---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
7-chloro-2-(4-methylphenyl)quinoxaline |
InChI |
InChI=1S/C15H11ClN2/c1-10-2-4-11(5-3-10)15-9-17-13-7-6-12(16)8-14(13)18-15/h2-9H,1H3 |
InChI Key |
HJPDHQPNCZMSPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)Cl |
Origin of Product |
United States |
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